molecular formula C11H17ClN2OS B565649 (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride CAS No. 1449108-90-0

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride

Cat. No. B565649
CAS RN: 1449108-90-0
M. Wt: 260.78
InChI Key: DJRKTVAQIKBFFI-IPZCTEOASA-N
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Description

Compounds like “(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride” often belong to the class of organic compounds known as carbodiimides . These are organic compounds containing a functional group with the general structure R-N=C=N-R’, where R and R’ can be a variety of atoms and groups of atoms . Carbodiimides are used in peptide and nucleotide synthesis as they can activate carboxyl or phosphate groups .


Synthesis Analysis

The synthesis of similar compounds often involves the use of coupling agents for the activation of carboxyl or phosphate groups . For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used coupling agent . The synthesis process typically involves a condensation reaction .


Molecular Structure Analysis

The molecular structure of such compounds would typically consist of a carbodiimide core, with various functional groups attached. The exact structure would depend on the specific R and R’ groups mentioned earlier .


Chemical Reactions Analysis

Carbodiimides, such as EDC, are generally utilized as carboxyl activating agents for amide bonding with primary amines . They can also react with phosphate groups .

Mechanism of Action

The mechanism of action of carbodiimides involves the activation of carboxyl or phosphate groups, which can then react with amines or other nucleophiles .

Safety and Hazards

Carbodiimides can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with appropriate safety measures, including the use of protective clothing and eye protection .

Future Directions

The future directions for research on such compounds could involve exploring their use in various synthetic applications, such as the synthesis of peptides and nucleotides. Additionally, their potential role in origin-of-life scenarios could be an interesting avenue for research .

properties

IUPAC Name

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10;/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRKTVAQIKBFFI-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C=CC1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCNC(=O)/C=C/C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride

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